molecular formula C15H14O4 B2513903 2-(3-Methoxyphenoxymethyl)benzoic acid CAS No. 938341-60-7

2-(3-Methoxyphenoxymethyl)benzoic acid

Cat. No.: B2513903
CAS No.: 938341-60-7
M. Wt: 258.273
InChI Key: ZKGRJUYHLLELPR-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxymethyl)benzoic acid is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of a benzoic acid moiety linked to a methoxyphenoxy group through a methylene bridge

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxymethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures and solvents being adjusted accordingly .

Major Products Formed

The major products formed from these reactions include carboxylic acids from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects through the inhibition of certain enzymes or receptors, leading to its observed antioxidant and antibacterial activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Methoxyphenoxymethyl)benzoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique methoxyphenoxy moiety, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Biological Activity

2-(3-Methoxyphenoxymethyl)benzoic acid, with the CAS number 938341-60-7, is a compound of interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The compound's structure features a benzoic acid moiety substituted with a methoxyphenyl group, which is known to influence its biological activity. The presence of the methoxy group can enhance lipophilicity, potentially affecting the compound's interaction with biological membranes and targets.

Anticancer Activity

Research has shown that derivatives of methoxyphenyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving methoxyphenyl derivatives demonstrated promising anticancer activity against SH-SY5Y (neuroblastoma) and MDA-MB-231 (breast cancer) cell lines. The most active compounds in this series had IC50 values ranging from 15.7 µM to 33.9 µM, indicating their potential as therapeutic agents against these cancers .

Table 1: Anticancer Activity of Methoxyphenyl Derivatives

CompoundCell LineIC50 (µM)
14MDA-MB-23119.9
15SH-SY5Y33.9
16SH-SY5Y15.7

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. Specifically, studies have indicated that these compounds can upregulate pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It acts as an intermediate in the synthesis of xanthone derivatives that have been shown to inhibit leukotriene B4 (LTB4) binding to human neutrophils, suggesting a potential role in modulating inflammatory responses .

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundMechanismEffect on LTB4 Binding
Xanthone DerivativeInhibition of LTB4 receptorsSignificant
2-(3-Methoxyphenoxy)benzoic acidIntermediate in synthesisModerate

Case Studies

A notable case study involved the synthesis and evaluation of various substituted benzoic acids for their biological activities. The study highlighted that methoxy substitution significantly enhanced the compounds' cytotoxicity against specific cancer cell lines compared to their non-methoxylated counterparts .

Properties

IUPAC Name

2-[(3-methoxyphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-6-4-7-13(9-12)19-10-11-5-2-3-8-14(11)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGRJUYHLLELPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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